

# Physical and chemical properties of 2-Chloro-8-nitroquinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-8-nitroquinoline

Cat. No.: B1580705

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An In-depth Technical Guide to the Physical and Chemical Properties of **2-Chloro-8-nitroquinoline**

Prepared for Researchers, Scientists, and Drug Development Professionals

## Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of pharmacological activities.<sup>[1][2]</sup> The strategic functionalization of the quinoline ring system allows for the precise modulation of its biological and physicochemical properties. This guide provides a comprehensive technical overview of **2-Chloro-8-nitroquinoline**, a heterocyclic aromatic compound with significant potential as a versatile building block in drug discovery and materials science. Due to the limited availability of direct experimental data for this specific derivative, this document synthesizes information from closely related structural analogs to provide scientifically grounded predictions of its properties and reactivity. This approach, rooted in established principles of physical organic chemistry, aims to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

## Molecular Structure and Physicochemical Properties

The molecular structure of **2-Chloro-8-nitroquinoline** incorporates an electron-withdrawing nitro group on the benzene ring and a chloro substituent on the pyridine ring. This substitution pattern significantly influences the electronic distribution within the aromatic system, impacting its physical and chemical characteristics.

Property	Value / Predicted Behavior	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	208.61 g/mol	[3]
Appearance	Predicted to be a solid at room temperature.	[4]
Melting Point	Predicted to be in the range of 100-150 °C. The melting point of 8-nitroquinoline is 89-91 °C[5], and 2-chloroquinoline is 38 °C[6]. The presence of both substituents on the quinoline ring is expected to result in a higher melting point than either of the parent compounds due to increased molecular weight and potentially more ordered crystal packing. For comparison, 2-Chloro-8-methylquinoline-3-carboxaldehyde has a melting point of 138-141 °C.	N/A
Solubility	Predicted to have low solubility in water but good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in chlorinated solvents like dichloromethane and chloroform. This is based on the properties of related compounds like 8-nitroquinoline, which is slightly	

soluble in water but soluble in organic solvents[4][7].

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CAS Number

4225-86-9

[3]

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## Spectroscopic Profile

Direct experimental spectra for **2-Chloro-8-nitroquinoline** are not widely available. However, a detailed prediction of its spectroscopic features can be derived from the analysis of its structural components: the 2-chloroquinoline and 8-nitroquinoline moieties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

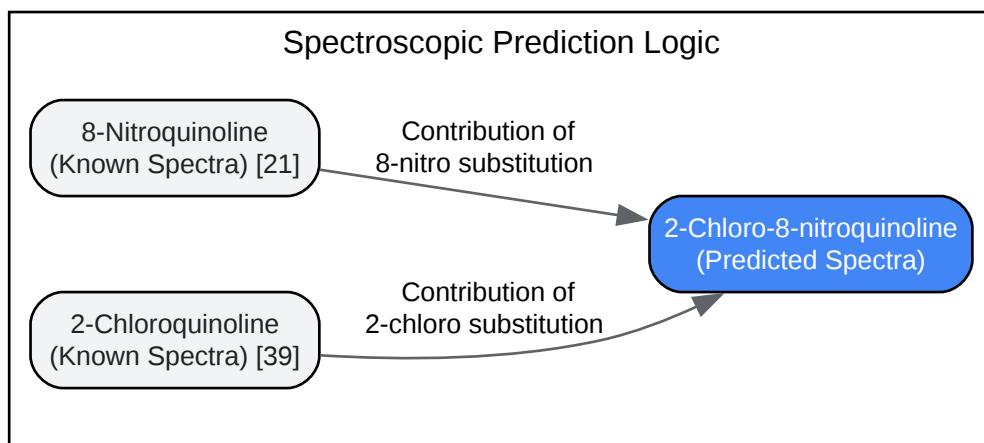
The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Chloro-8-nitroquinoline** are expected to exhibit distinct signals corresponding to the protons and carbons of the substituted quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atom in the quinoline ring.

Predicted  $^1\text{H}$  NMR Spectral Data:

The aromatic region (7.0-9.0 ppm) will display signals for the five protons on the quinoline ring. The proton at the C4 position is expected to be the most downfield-shifted due to the influence of the adjacent nitrogen and the chloro group. The protons on the benzene ring will be influenced by the nitro group.

Predicted  $^{13}\text{C}$  NMR Spectral Data:

The  $^{13}\text{C}$  NMR spectrum will show nine distinct signals for the carbons of the quinoline ring. The carbon atoms attached to the chlorine (C2) and the nitro group (C8) will be significantly shifted. The chemical shifts of the carbons in the pyridine ring will be influenced by the electronegative nitrogen atom.[8][9][10]



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Caption: Logic for predicting the NMR spectrum of the target molecule.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-8-nitroquinoline** will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Vibration	Expected Intensity
3100-3000	Aromatic C-H stretch	Medium
1600-1450	Aromatic C=C and C=N stretching	Medium to Strong
1550-1500 & 1350-1300	Asymmetric and symmetric N-O stretching of the nitro group	Strong
850-750	C-Cl stretch	Strong
900-675	Out-of-plane C-H bending	Strong

The presence of strong absorption bands for the nitro group will be a key diagnostic feature in the IR spectrum.[\[11\]](#)[\[12\]](#)

## Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of **2-Chloro-8-nitroquinoline**.

Predicted Mass Spectrum Data:

- Molecular Ion ( $M^+$ ): An intense molecular ion peak is expected at  $m/z$  208, with a characteristic isotopic pattern ( $M+2$  peak at  $m/z$  210 with about one-third the intensity of the  $M^+$  peak) due to the presence of the chlorine atom.[13][14]
- Fragmentation Pattern: Fragmentation is likely to involve the loss of the nitro group ( $NO_2$ ) to give a fragment at  $m/z$  162, and the loss of the chloro group (Cl) to give a fragment at  $m/z$  173. Further fragmentation of the quinoline ring would also be observed.

## Chemical Properties and Reactivity

The reactivity of **2-Chloro-8-nitroquinoline** is primarily dictated by the chloro substituent at the C2 position of the electron-deficient quinoline ring.

## Nucleophilic Aromatic Substitution ( $S_nAr$ )

The chlorine atom at the C2 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring.[15][16] This effect is further enhanced by the electron-withdrawing nitro group at the C8 position, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[17]

Consequently, **2-Chloro-8-nitroquinoline** is expected to readily undergo nucleophilic aromatic substitution reactions with a variety of nucleophiles.[18][19]

Examples of Expected Reactions:

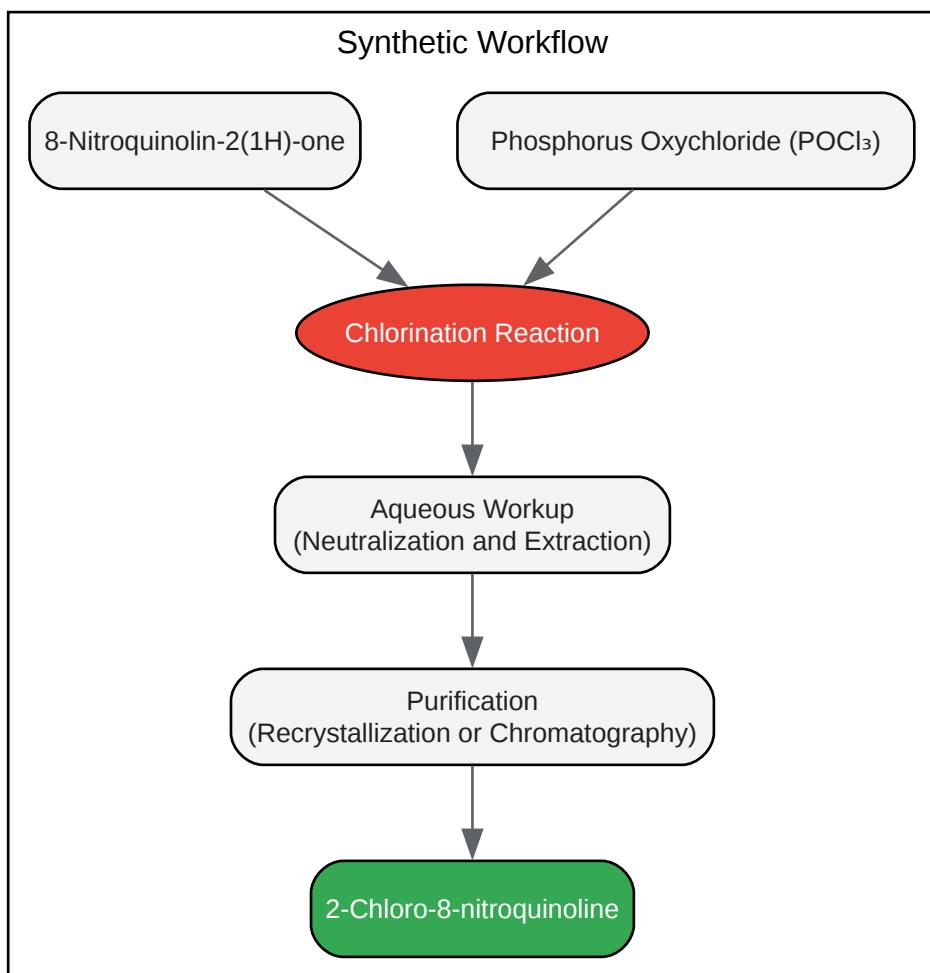
- Amination: Reaction with primary or secondary amines to yield 2-amino-8-nitroquinoline derivatives.
- Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to produce 2-alkoxy-8-nitroquinolines.

- Hydrolysis: Under forcing conditions (e.g., strong acid or base at high temperatures), the chloro group can be hydrolyzed to a hydroxyl group, yielding 8-nitroquinolin-2(1H)-one.

The reactivity of the 2-chloro position is generally greater than that of a chloro substituent on the carbocyclic ring of the quinoline system.[15]

## Hypothetical Synthesis Protocol

A plausible and efficient route for the laboratory-scale synthesis of **2-Chloro-8-nitroquinoline** involves the chlorination of 8-nitroquinolin-2(1H)-one.



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Caption: A proposed workflow for the synthesis of **2-Chloro-8-nitroquinoline**.

### Step-by-Step Methodology:

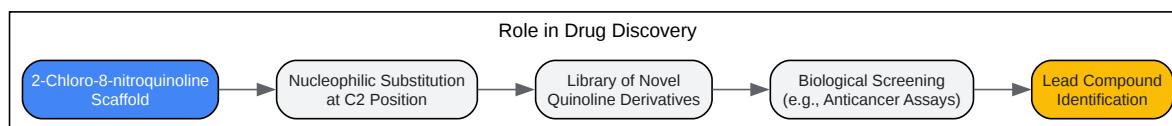
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-nitroquinolin-2(1H)-one (1 equivalent) with an excess of phosphorus oxychloride ( $\text{POCl}_3$ , 5-10 equivalents).
- **Heating:** Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Removal of Excess Reagent:** After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess  $\text{POCl}_3$  under reduced pressure.
- **Workup:** Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining  $\text{POCl}_3$ . Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **2-Chloro-8-nitroquinoline** by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[\[20\]](#)

## Applications in Drug Discovery and Development

The **2-Chloro-8-nitroquinoline** scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology.[\[1\]](#)[\[21\]](#) The presence of both chloro and nitro groups on the quinoline core provides opportunities for diverse chemical modifications to explore structure-activity relationships (SAR).[\[22\]](#)

## Anticancer Potential

Numerous studies have highlighted the anticancer properties of quinoline derivatives.[23][24] Specifically, nitro-substituted quinolines have demonstrated significant cytotoxicity against various cancer cell lines.[2] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of key cellular enzymes.[23] The 2-chloro position serves as a versatile handle for introducing various functionalities through nucleophilic substitution, allowing for the generation of a library of compounds for biological screening.[25][26][27]



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Caption: Use of **2-Chloro-8-nitroquinoline** as a scaffold in drug discovery.

## Antimicrobial Activity

The quinoline scaffold is also a well-established pharmacophore in antimicrobial drug discovery.[28] The incorporation of a nitro group can enhance antimicrobial activity.[29] By modifying the 2-position, it is possible to develop novel antimicrobial agents with improved potency and a broader spectrum of activity.

## Safety and Handling

While a specific safety data sheet for **2-Chloro-8-nitroquinoline** is not readily available, based on the known hazards of related chloro- and nitro-aromatic compounds, it should be handled with care. It is predicted to be harmful if swallowed, and to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

## Conclusion

**2-Chloro-8-nitroquinoline** is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview

of its predicted physical and chemical properties, drawing upon data from structurally related compounds. The facile reactivity of the 2-chloro position to nucleophilic substitution makes it an ideal scaffold for the synthesis of diverse libraries of novel quinoline derivatives for biological evaluation. Further experimental investigation into the properties and applications of this compound is warranted and is expected to open new avenues in drug discovery and development.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-8-nitroquinoline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580705#physical-and-chemical-properties-of-2-chloro-8-nitroquinoline>

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